8-Chloroquinoline-5-carboxylic acid

Descripción general

Descripción

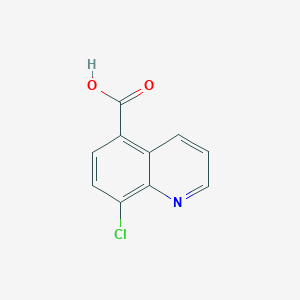

8-Chloroquinoline-5-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 It is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of quinoline-5-carboxylic acid. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Análisis De Reacciones Químicas

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification and amidation:

Esterification

Reaction with alcohols (e.g., methanol) under acid catalysis forms methyl esters ( , ):

text8-Chloroquinoline-5-carboxylic acid + CH₃OH → Methyl 8-chloroquinoline-5-carboxylate + H₂O

-

Conditions : H₂SO₄ or ZnCl₂ catalyst, reflux.

-

Application : Ester derivatives serve as intermediates for pharmaceuticals.

Amidation

Coupling with amines via carbodiimide chemistry yields amides ( ):

textThis compound + RNH₂ → 8-Chloroquinoline-5-carboxamide + H₂O

Halogen Reactivity

The chlorine atom at position 8 undergoes nucleophilic substitution. Bromination at position 7 using N-bromosuccinimide (NBS) generates 5-chloro-7-bromoquinoline-8-carboxylic acid ( ):

textThis compound + NBS → 5-Chloro-7-bromoquinoline-8-carboxylic acid + HBr

-

Conditions : Chloroform solvent, room temperature.

-

Use : Brominated derivatives show antiviral activity against dengue virus (IC₅₀ = 0.49–3.03 µM) ( ).

Mannich Reaction

The quinoline nitrogen reacts with formaldehyde and amines to form aminomethyl derivatives ( ):

textThis compound + HCHO + R₂NH → 8-Chloro-5-carboxyquinoline-Mannich base

-

Application : Enhances bioactivity for antimicrobial or anticancer applications.

Sulfonation

Sulfonyl chlorides react with the hydroxyl group (if present in derivatives) to form sulfonate esters ( ):

text5-Amino-7-bromoquinolin-8-ol + ArSO₂Cl → 8-Sulfonyloxy-5-amino-7-bromoquinoline

Decarboxylation and Dehydrogenation

Controlled decarboxylation under thermal or catalytic conditions removes CO₂ to yield 8-chloroquinoline ( ):

textThis compound → 8-Chloroquinoline + CO₂

-

Catalyst : Pd/C or Rh complexes.

-

Conditions : 150–200°C, inert atmosphere.

Dehydrogenation with Ru or Ir catalysts forms α,β-unsaturated acids, useful in polymer chemistry ( ).

Biological Activity and Derivatives

Key derivatives and their bioactivities:

Aplicaciones Científicas De Investigación

8-Chloroquinoline-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

Medicine: Quinoline derivatives, including this compound, have shown potential as antimalarial, antimicrobial, and anticancer agents. They are also explored for their anti-inflammatory and antiviral properties.

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 8-Chloroquinoline-5-carboxylic acid is primarily related to its ability to interact with biological targets. In medicinal applications, it is believed to inhibit specific enzymes or receptors, thereby disrupting essential biochemical pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

Comparación Con Compuestos Similares

Quinoline-5-carboxylic acid: Lacks the chlorine atom at the 8-position, resulting in different chemical reactivity and biological activity.

8-Hydroxyquinoline-5-carboxylic acid: Contains a hydroxyl group instead of a chlorine atom, which significantly alters its chemical properties and applications.

8-Bromoquinoline-5-carboxylic acid:

Uniqueness: 8-Chloroquinoline-5-carboxylic acid is unique due to the presence of the chlorine atom at the 8-position, which imparts distinct chemical and biological properties. This substitution enhances its reactivity in nucleophilic substitution reactions and may improve its efficacy as a therapeutic agent.

Actividad Biológica

8-Chloroquinoline-5-carboxylic acid is a derivative of quinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential applications in medicinal chemistry.

Overview of this compound

This compound features a chlorine atom at the 8-position and a carboxylic acid group at the 5-position of the quinoline ring. This unique structure enhances its chemical reactivity and biological activity, making it a significant compound in pharmacological research.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. They interact with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial replication, leading to cell death.

- Anticancer Properties : Some studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antiviral Effects : Research suggests potential antiviral activity against various viruses, including influenza and coronaviruses. The mechanism may involve interference with viral replication processes.

Antimicrobial Activity

A comparative study was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

| Klebsiella pneumoniae | 128 |

These findings indicate that this compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.

Anticancer Activity

A case study on the anticancer properties of this compound involved its application on HeLa cells (cervical cancer cell line). The compound showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. The study highlighted:

- Induction of apoptosis as a primary mechanism.

- Inhibition of key signaling pathways associated with cancer progression.

Research Findings

Recent advances in synthesizing derivatives of quinoline compounds have expanded their potential applications. A literature review indicated that modifications at the 5 and 8 positions significantly impact biological activity:

- Substituent Effects : The introduction of electron-withdrawing groups enhances antimicrobial and anticancer activities.

- Structure-Activity Relationship (SAR) : Compounds with halogen substitutions (like chlorine) tend to exhibit increased potency against resistant strains.

Propiedades

IUPAC Name |

8-chloroquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJCLDOHESCJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293459 | |

| Record name | 8-Chloro-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121490-68-4 | |

| Record name | 8-Chloro-5-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121490-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.